molecular formula C22H20FN5OS B2789591 4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 897613-08-0

4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

货号: B2789591
CAS 编号: 897613-08-0
分子量: 421.49
InChI 键: GZPHULRTFRQZDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H20FN5OS and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-fluoro-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5OS/c1-15-2-4-16(5-3-15)14-30-21-11-10-19-25-26-20(28(19)27-21)12-13-24-22(29)17-6-8-18(23)9-7-17/h2-11H,12-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPHULRTFRQZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

常见问题

Basic: What are the recommended synthetic routes and purification strategies for this compound?

Answer:
The synthesis involves multi-step reactions, including:

  • Thioether formation : Reacting 6-mercapto-triazolopyridazine with 4-methylbenzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the thioether group .
  • Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate the 4-fluorobenzoyl moiety to the ethylamine-linked triazolopyridazine core .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Critical parameters : Maintain inert atmosphere during coupling reactions and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Basic: How is structural confirmation and purity assessment performed?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., 4-fluorobenzamide aromatic protons at δ 7.2–7.8 ppm; triazole protons at δ 8.1–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+ expected m/z ~520.18) .
  • HPLC : Retention time consistency (e.g., 12.3 min on C18 column) and UV-Vis absorption (λmax ~260 nm) for purity .

Note : Use deuterated DMSO for NMR to enhance solubility of the hydrophobic core .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Enzyme inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays (IC50 determination) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HCT-116) with 48-hour exposure and EC50 calculation .
  • Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .

Controls : Include positive controls (e.g., staurosporine for cytotoxicity) and DMSO vehicle controls .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Answer:

  • Modify substituents : Synthesize analogs with variations in the 4-methylbenzylthio group (e.g., 4-nitrobenzyl, 3-trifluoromethylbenzyl) to assess electronic effects .
  • Evaluate bioisosteres : Replace the triazole ring with imidazole or pyrazole and compare activity .
  • Assay design : Test analogs in parallel against primary targets (e.g., kinase panels) and off-targets (e.g., CYP450 enzymes) to identify selectivity drivers .

Key metric : Correlate logP (calculated via HPLC retention) with cellular permeability .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Replicate assays : Repeat conflicting studies under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Analytical validation : Use LC-MS to confirm compound stability in assay buffers (e.g., pH 7.4 PBS) and rule out degradation .
  • Orthogonal assays : Validate cytotoxicity findings via apoptosis markers (Annexin V/PI staining) alongside MTT .

Case example : Discrepancies in IC50 values may arise from differences in cell passage number or serum concentration .

Advanced: What methodologies assess metabolic stability and pharmacokinetics?

Answer:

  • Liver microsome assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS to calculate intrinsic clearance .
  • Plasma stability : Monitor degradation in rat plasma (37°C, 24 hours) to estimate half-life .
  • In vivo PK : Administer IV/PO doses in rodents and collect plasma for AUC and bioavailability calculations .

Optimization : Introduce metabolically stable groups (e.g., cyclopropyl instead of methylbenzyl) to improve stability .

Advanced: How to identify molecular targets and binding mechanisms?

Answer:

  • Affinity chromatography : Immobilize the compound on Sepharose beads and pull down proteins from cell lysates, followed by SDS-PAGE/MS identification .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to recombinant targets (e.g., kinases) .
  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .

Validation : CRISPR knockouts of putative targets to confirm loss of compound efficacy .

Advanced: How to design in vivo efficacy studies for oncology applications?

Answer:

  • Xenograft models : Implant HT-29 (colon cancer) cells in nude mice and administer compound (10–50 mg/kg, QD) for 21 days .
  • Endpoints : Tumor volume (caliper measurements), body weight, and histopathology .
  • PK/PD integration : Measure plasma concentrations and correlate with tumor phospho-kinase levels (e.g., p-ERK via Western blot) .

Controls : Include vehicle and standard-of-care (e.g., 5-FU) groups .

Advanced: What strategies improve solubility and formulation?

Answer:

  • Salt formation : Screen counterions (e.g., HCl, mesylate) via pH-solubility profiling .
  • Nanoformulations : Prepare liposomal or PEGylated nanoparticles (DLS size <200 nm) to enhance bioavailability .
  • Co-solvents : Use 10% DMSO/30% PEG-300 in saline for IV dosing .

Characterization : Assess stability via dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .

Advanced: How to elucidate binding modes using crystallography?

Answer:

  • Protein crystallization : Co-crystallize the compound with target kinases (e.g., EGFR T790M mutant) in 20% PEG 3350, pH 8.5 .
  • Data collection : Use synchrotron X-ray (1.8 Å resolution) and refine structures with PHENIX .
  • Analysis : Identify key interactions (e.g., fluorine-mediated halogen bonds with Leu788) using PyMOL .

Limitation : Requires high-quality protein crystals, which may necessitate mutagenesis (e.g., removing flexible loops) .

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